3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid
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Overview
Description
The compound 3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a complex organic molecule featuring a benzoic acid moiety attached to a highly substituted, polycyclic benzoxadiazocin structure. It is noteworthy for its diverse chemical functionalities, including halogen, methoxy, keto, and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves multi-step reactions, starting from simpler aromatic precursors
Aromatic Nitration and Reduction: : The synthesis begins with the nitration of an aromatic compound, followed by reduction to yield an amine intermediate.
Cyclization: : The amine undergoes cyclization with appropriate reactants to form the benzoxadiazocin core.
Bromination and Methoxylation: : Subsequent bromination and methoxylation steps introduce the bromo and methoxy substituents at specific positions on the ring.
Carboxylation: : Introduction of the carboxylic acid group via carboxylation of the aromatic ring completes the structure.
Industrial Production Methods
In an industrial setting, the synthesis would be optimized for large-scale production, possibly incorporating:
Continuous flow reactors for better control over reaction conditions.
Catalysts to improve reaction efficiency.
Purification techniques such as crystallization, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: : The keto group can be reduced to an alcohol.
Substitution: : Halogen substitution is possible, particularly involving the bromine atom.
Acid-Base Reactions: : The carboxylic acid group can participate in acid-base reactions, forming salts and esters.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: : Nucleophilic reagents like Grignard reagents or organolithium compounds.
Acid-Base: : Bases such as sodium hydroxide or acids like hydrochloric acid.
Major Products
Oxidation: : Products include corresponding aldehydes or ketones.
Reduction: : Reduction products are alcohols.
Substitution: : Substituted aromatic compounds.
Acid-Base: : Formation of salts or esters.
Scientific Research Applications
This compound has several notable applications in various fields:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Potential use in the development of bioactive molecules or as a ligand in protein binding studies.
Medicine: : Exploration of therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: : Application in materials science for the development of new polymers or as a precursor for high-performance materials.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with molecular targets:
Enzymes: : It may inhibit or activate enzymes through binding at active or allosteric sites.
Receptors: : Interaction with cell surface or nuclear receptors to modulate signaling pathways.
Pathways: : The compound can affect metabolic or signaling pathways, altering cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-bromo-4-methoxyphenyl)benzoic acid
3-(10-methoxy-2-methylbenzodiazocin-3-yl)benzoic acid
8-bromo-10-methoxy-2-methylbenzodiazocin-3-yl-carboxylic acid
Uniqueness
The combination of the benzoxadiazocin structure with a benzoic acid group and specific substitutions makes this compound unique in its class.
Compared to similar compounds, it might offer distinctive reactivity patterns and biological activity due to its unique structural features.
There you have it—a detailed exploration of 3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid! Anything else you want to delve into?
Biological Activity
The compound 3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a synthetic derivative of benzoxadiazocins, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H21BrN2O4, and it has a molecular weight of approximately 433.3 g/mol. The structural features include a bromine atom and methoxy groups that are crucial for its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of benzoxadiazocin derivatives. For instance, compounds with similar structural motifs have shown significant activity against various cancer cell lines. Although specific data for the compound is limited, related compounds exhibit IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Benzoxadiazocin Derivative A | MCF-7 | 1.2 |
Benzoxadiazocin Derivative B | HCT 116 | 3.7 |
3-(8-bromo...) | MCF-7 (predicted) | TBD |
Antioxidant Activity
The presence of methoxy and hydroxy substituents in similar compounds has been associated with enhanced antioxidant activity . These groups can donate electrons or hydrogen atoms to stabilize free radicals, potentially reducing oxidative stress in cells . While direct studies on the compound's antioxidant properties are scarce, its structural analogs demonstrate promising results.
Antibacterial Activity
Compounds within this class have also been evaluated for antibacterial activity . For example, derivatives with hydroxyl substitutions have shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis . The potential for antibacterial properties in the compound under study warrants further investigation.
Case Studies and Research Findings
- Study on Antiproliferative Effects : A recent research article investigated various benzoxadiazocin derivatives and their effects on cancer cell proliferation. The study found that modifications at specific positions significantly influenced antiproliferative activity, suggesting that similar modifications could enhance the activity of our compound .
- Antioxidative Mechanisms : Another study explored how methoxy-substituted benzimidazole derivatives exhibited antioxidant effects through various spectroscopic methods. This could imply that our compound may share similar antioxidative mechanisms due to its structural features .
Properties
IUPAC Name |
3-(4-bromo-6-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-19-9-14(13-7-11(20)8-15(26-2)16(13)27-19)21-18(25)22(19)12-5-3-4-10(6-12)17(23)24/h3-8,14H,9H2,1-2H3,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKXNWACNZAFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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